(1-Benzylpyrrolidin-2-yl)methanol

Description

BenchChem offers high-quality (1-Benzylpyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzylpyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

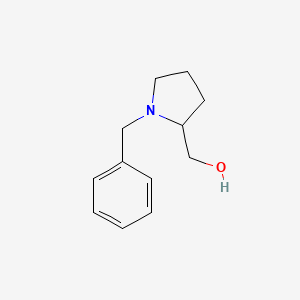

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIQBJPTOXDDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340256 | |

| Record name | (1-benzylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67131-44-6 | |

| Record name | (1-benzylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (1-Benzylpyrrolidin-2-yl)methanol

Abstract

(1-Benzylpyrrolidin-2-yl)methanol is a chiral compound of significant interest in organic and medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active molecules and ligands.[1][][3] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of (1-Benzylpyrrolidin-2-yl)methanol. We will delve into the prevalent synthetic methodologies, emphasizing the stereoselective reduction of N-benzylproline derivatives, and provide step-by-step protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this important chiral intermediate.

Introduction: Significance and Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity.[4] (1-Benzylpyrrolidin-2-yl)methanol, particularly its enantiopure forms, (S)-(-)-1-benzyl-2-pyrrolidinemethanol and its (R)-enantiomer, are crucial chiral building blocks. The presence of a hydroxyl group and a tertiary amine within a chiral framework makes it a valuable precursor for the synthesis of a wide array of complex molecules, including ligands for asymmetric catalysis and pharmacologically active compounds targeting neurological disorders.[][3] The benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed under various conditions to allow for further functionalization.

Synthesis of (1-Benzylpyrrolidin-2-yl)methanol

The most common and efficient route to synthesize (1-Benzylpyrrolidin-2-yl)methanol involves the reduction of an N-benzylproline derivative. This can be achieved starting from either L-proline or D-proline to yield the corresponding (S) or (R) enantiomer.

N-Benzylation of Proline

The first step is the protection of the secondary amine of proline with a benzyl group. This is typically achieved by reacting L-proline with benzyl chloride in the presence of a base.

Protocol: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline) [5]

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.

-

Stir the mixture at 40 °C until a clear solution is obtained.

-

Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40 °C for 6 hours.

-

After the reaction is complete, cool the mixture and neutralize it to pH 5-6 with concentrated hydrochloric acid.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the product, which is then filtered and washed with cold acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.[5]

Causality: The use of a base like potassium hydroxide is crucial to deprotonate the carboxylic acid and the secondary amine of proline, facilitating the nucleophilic attack on the benzyl chloride. Isopropanol is a suitable solvent for this reaction.

Reduction of N-Benzylproline

The carboxylic acid of N-benzylproline is then reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[6][7][8]

Protocol: Lithium Aluminum Hydride Reduction of (S)-1-Benzylpyrrolidine-2-carboxylic acid [9]

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and reflux for 3 hours.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-(-)-1-benzyl-2-pyrrolidinemethanol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[9]

Causality: LiAlH₄ is a potent hydride donor, capable of reducing carboxylic acids to primary alcohols.[8][10][11] The mechanism involves the initial formation of an aluminate salt, which is then further reduced. The workup procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts for easy removal.

Synthesis Workflow

Sources

- 1. Buy (1-Benzyl-4-methylpyrrolidin-2-yl)methanol (EVT-13828129) [evitachem.com]

- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CLEAVAGE OF PEPTIDE PROLINE BONDS BY LITHIUM ALUMINUM HYDRIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of (1-Benzylpyrrolidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(1-Benzylpyrrolidin-2-yl)methanol, a key chiral building block, holds significant importance in the realms of organic synthesis and pharmaceutical development. Its structure, featuring a pyrrolidine ring N-substituted with a benzyl group and a hydroxymethyl moiety at the 2-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules and chiral ligands.[1][2] This guide offers a comprehensive exploration of the physical and chemical properties of (1-Benzylpyrrolidin-2-yl)methanol, providing foundational knowledge for its effective application in research and drug discovery. The focus of this document is the racemic mixture, while also drawing upon available data for the individual enantiomers where relevant.

Physicochemical Properties

The physical characteristics of a compound are critical determinants of its behavior in various experimental settings, from reaction conditions to formulation development. (1-Benzylpyrrolidin-2-yl)methanol is typically encountered as a liquid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (1-Benzylpyrrolidin-2-yl)methanol | [4] |

| CAS Number | 67131-44-6 | [4] |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 115-120 °C at 0.5 mmHg (for (S)-enantiomer) | [5] |

| Density | 1.08 g/mL at 25 °C (for (S)-enantiomer) | [5] |

| Refractive Index (n²⁰/D) | 1.541 (for (S)-enantiomer) | [5] |

| Predicted pKa | 14.77 ± 0.10 | [5] |

| Predicted XLogP3 | 1.6 | [4] |

| Topological Polar Surface Area | 23.5 Ų | [4] |

Solubility Profile:

Spectral Data and Structural Elucidation

The structural identity and purity of (1-Benzylpyrrolidin-2-yl)methanol are unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific spectrum for the racemic compound is not publicly available, the expected 1H and 13C NMR chemical shifts can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons, the protons of the hydroxymethyl group, and the protons of the pyrrolidine ring. The diastereotopic nature of the benzylic protons and the protons adjacent to the chiral center would likely result in complex splitting patterns.

-

¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the benzyl group, the pyrrolidine ring, and the hydroxymethyl group.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) data is available for (1-Benzylpyrrolidin-2-yl)methanol.[4] The mass spectrum would show the molecular ion peak (M+) at m/z 191, corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the benzylic and pyrrolidinyl moieties, with a prominent fragment at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), a common fragment for benzyl-containing compounds. Another likely fragmentation pathway would involve the loss of the hydroxymethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of (1-Benzylpyrrolidin-2-yl)methanol would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Chemical Properties and Reactivity

(1-Benzylpyrrolidin-2-yl)methanol exhibits chemical reactivity characteristic of both a secondary alcohol and a tertiary amine, making it a versatile intermediate in organic synthesis.

Oxidation of the Hydroxyl Group:

The primary alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent dictates the oxidation state of the product. For instance, mild oxidizing agents like pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, (1-benzylpyrrolidin-2-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would likely lead to the formation of 1-benzylpyrrolidine-2-carboxylic acid.

Oxidation of (1-Benzylpyrrolidin-2-yl)methanol.

Substitution of the Hydroxyl Group:

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This transformation facilitates nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position.

Substitution of the hydroxyl group via a sulfonate ester intermediate.

Synthesis

A common method for the synthesis of the chiral (S)-enantiomer of (1-Benzylpyrrolidin-2-yl)methanol involves the reduction of the corresponding carboxylic acid ester, (R)-methyl 1-benzylpyrrolidine-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5]

A plausible synthetic route for the racemic mixture would involve the N-benzylation of commercially available racemic 2-pyrrolidinemethanol.

Plausible synthesis of racemic (1-Benzylpyrrolidin-2-yl)methanol.

Experimental Protocol: Synthesis of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol [5]

This protocol is for the synthesis of the (S)-enantiomer and is provided as a representative example of the reduction of a proline derivative.

-

To a cooled (0 °C) solution of (R)-1-benzylpyrrolidine-2-carboxylic acid methyl ester (0.23 mol) in anhydrous tetrahydrofuran (400 mL) under a nitrogen atmosphere, slowly add lithium aluminum hydride (0.68 mol).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Gradually warm the mixture to room temperature and then reflux for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture back to 0 °C.

-

Carefully quench the reaction by adding the cold reaction mixture to 1.5 L of ice in a 4 L conical flask.

-

Once the ice has melted, filter the resulting suspension through a pad of diatomaceous earth to remove the inorganic salts.

-

Wash the solid residue with hot ethyl acetate (300 mL).

-

Separate the layers of the biphasic filtrate.

-

Remove the THF from the aqueous layer via rotary evaporation and re-extract the aqueous residue with an equal volume of cold ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford the target compound as a colorless liquid.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. (1-Benzylpyrrolidin-2-yl)methanol serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chiral nature of this compound is particularly advantageous for the development of stereospecific drugs, which can offer improved efficacy and reduced side effects. Its derivatives have been investigated for a range of biological activities.

Safety and Handling

(1-Benzylpyrrolidin-2-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is listed with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3] Store in a cool, dry place away from incompatible materials.

Conclusion

(1-Benzylpyrrolidin-2-yl)methanol is a foundational building block in organic and medicinal chemistry. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its successful utilization in the synthesis of novel compounds and the development of new therapeutic agents. The combination of its chiral nature, reactive hydroxyl group, and the pyrrolidine core makes it a molecule of continued interest for researchers and drug development professionals.

References

-

(1-Benzylpyrrolidin-2-yl)methanol | C12H17NO | CID 562951. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

(s)-(-)-1-benzyl-2-pyrrolidinemethanol. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 4, 2026, from [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Buy (1-Benzyl-4-methylpyrrolidin-2-yl)methanol (EVT-13828129) [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. (1-Benzylpyrrolidin-2-yl)methanol | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Strategic Value of a Chiral Workhorse

An In-depth Technical Guide to (1-Benzylpyrrolidin-2-yl)methanol (CAS: 67131-44-6)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

(1-Benzylpyrrolidin-2-yl)methanol, commonly referred to as N-benzyl-prolinol, is a chiral amino alcohol that serves as a cornerstone in modern synthetic and medicinal chemistry. While its structure appears straightforward, it embodies a powerful combination of a rigid pyrrolidine scaffold, a stereocenter, and versatile functional groups (a secondary amine and a primary alcohol). This unique architecture makes it an invaluable chiral building block, particularly in the development of complex molecular architectures and pharmacologically active agents. Its applications span from being a precursor for chiral ligands in asymmetric catalysis to a foundational scaffold for drugs targeting the central nervous system (CNS).[]

This guide moves beyond a simple recitation of properties. It is designed to provide researchers and drug development professionals with a practical, in-depth understanding of why and how (1-Benzylpyrrolidin-2-yl)methanol is utilized. We will explore its synthesis with an emphasis on stereochemical control, detail its core applications with mechanistic insights, provide validated analytical protocols for quality assurance, and cover essential safety and handling procedures.

Section 1: Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of (1-Benzylpyrrolidin-2-yl)methanol are summarized below. It is crucial to note that the CAS number 67131-44-6 typically refers to the racemic mixture, while the specific enantiomers, such as (S)-(-)-1-Benzyl-2-pyrrolidinemethanol, have their own identifiers (e.g., CAS 53912-80-4).[2][3]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | (1-benzylpyrrolidin-2-yl)methanol | [2] |

| CAS Number | 67131-44-6 (Racemate) | [2][4] |

| Molecular Formula | C₁₂H₁₇NO | [2][5] |

| Molecular Weight | 191.27 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Boiling Point | 115-120 °C @ 0.5 mmHg | [3][6][7] |

| Density | ~1.08 g/mL at 25 °C | [3][6][7] |

| Refractive Index | n20/D ~1.541 | [3][6][7] |

| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CO | [2] |

| InChIKey | ZAIQBJPTOXDDKA-UHFFFAOYSA-N | [2][5] |

Spectroscopic Fingerprint

Spectroscopic data is essential for identity confirmation.

-

Mass Spectrometry (GC-MS): The compound's mass spectrum provides definitive structural confirmation.[2] A protocol for analysis is detailed in Section 4.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band characteristic of the O-H stretch from the alcohol group (typically around 3300-3500 cm⁻¹) and C-H stretches from the aromatic and aliphatic portions.[2]

Section 2: Synthesis and Stereochemical Integrity

The utility of (1-Benzylpyrrolidin-2-yl)methanol is intrinsically linked to its chirality. The synthesis is most commonly and efficiently achieved via the reduction of a corresponding N-benzylproline derivative. The choice of starting material dictates the stereochemistry of the final product, a critical consideration as different enantiomers of a drug can have vastly different biological activities.[8]

Causality in Synthetic Design

The most prevalent synthetic strategy involves the reduction of the carboxylic acid or ester functionality of N-benzylproline. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean reduction. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.

Starting with an enantiopure form of proline (e.g., L-proline or D-proline) and protecting the nitrogen with a benzyl group allows for the direct synthesis of the desired enantiomer of the final product. This "chiral pool" approach is highly efficient as it transfers the stereochemistry from a readily available natural product.[3][6]

Diagram 1: General Synthesis Workflow

Caption: Synthesis workflow from (S)-Proline.

Experimental Protocol: Synthesis of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol

This protocol is adapted from established literature procedures.[6] It describes the reduction of the methyl ester of N-benzyl-L-proline.

Step 1: Preparation of the Reaction Assembly

-

Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Thoroughly flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

-

Allow the apparatus to cool to room temperature under nitrogen.

Step 2: Reaction Execution

-

To the reaction flask, add anhydrous tetrahydrofuran (THF, ~400 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly and carefully add lithium aluminum hydride (LiAlH₄, ~0.68 mol) to the stirred THF. Causality: LiAlH₄ is added first to create a slurry, and the ester is added to it to maintain better control over the highly exothermic reaction.

-

In the dropping funnel, prepare a solution of (S)-Methyl 1-benzylpyrrolidine-2-carboxylate (~0.23 mol) in anhydrous THF.

-

Add the ester solution dropwise to the LiAlH₄ slurry over 1 hour, maintaining the internal temperature at 0 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 3 hours to ensure the reaction goes to completion.

Step 3: Reaction Quench and Workup

-

Cool the reaction mixture back to 0 °C.

-

Self-Validating System: Quench the reaction with extreme caution by slowly and sequentially adding water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

-

Stir the resulting suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product is a colorless to pale yellow oil.

-

Purify the oil by vacuum distillation (e.g., 110-120 °C at 0.5-1.5 mmHg) to yield the pure (S)-(-)-1-Benzyl-2-pyrrolidinemethanol.[3][6]

Section 3: Core Applications in Research and Development

(1-Benzylpyrrolidin-2-yl)methanol is not merely a synthetic intermediate but a strategic tool. Its rigid chiral scaffold allows for predictable spatial orientation of substituents, which is fundamental to its role in asymmetric synthesis and as a template for bioactive molecules.

As a Progenitor for Chiral Ligands and Auxiliaries

In asymmetric synthesis, the goal is to create a chiral environment that favors the formation of one enantiomer over another.[9] Derivatives of (1-benzylpyrrolidin-2-yl)methanol are excellent candidates for this purpose.

-

Causality: The pyrrolidine ring provides a rigid backbone. The stereocenter at C2, derived from natural proline, positions the side chain in a well-defined orientation. The benzyl group provides steric bulk, which can effectively shield one face of a catalyst's active site, thereby directing an incoming substrate to approach from the less hindered face. This principle is the basis for its use in creating ligands for enantioselective reductions, alkylations, and cycloadditions.[9][10][11]

As a Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery because it is a common motif in a wide range of natural products and synthetic drugs that exhibit high affinity for various biological targets.

-

Application in CNS Drug Discovery: This compound and its derivatives are frequently used as starting points for molecules targeting neurological disorders.[] The tertiary amine can be protonated at physiological pH, allowing for potential interactions with aminergic G-protein coupled receptors (GPCRs) or ion channels. The overall structure bears a resemblance to neurotransmitters, making it a suitable template for designing new CNS-active agents.[12]

Diagram 2: Application Map

Caption: Core applications in synthesis and medicinal chemistry.

Section 4: Analytical QC and Characterization Protocols

Rigorous analytical control is non-negotiable in research and drug development. The identity, purity, and stereochemical integrity of (1-benzylpyrrolidin-2-yl)methanol must be confirmed.

Diagram 3: Analytical Quality Control Workflow

Caption: Workflow for analytical quality control.

Protocol 1: Identity and Purity Confirmation by GC-MS

This method confirms the molecular weight and fragmentation pattern, providing a definitive identity check.[13]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless, 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. Causality: This program ensures good separation from solvent and any low-boiling impurities while eluting the analyte in a reasonable time with good peak shape.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Interpretation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should exhibit the correct molecular ion (M⁺) at m/z 191 and a characteristic fragmentation pattern, including a prominent peak at m/z 91 corresponding to the benzyl fragment (C₇H₇⁺).

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is essential for validating the stereochemical integrity of an enantiopure sample. The choice of the chiral stationary phase (CSP) is critical.

-

Column Selection: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point for separating enantiomers of amino alcohols.

-

Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to prevent peak tailing by deactivating residual silanols on the silica support.

-

Chromatographic Conditions:

-

Mobile Phase: e.g., 90:10 Hexane:Isopropanol (+ 0.1% Diethylamine). Causality: The ratio must be optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl chromophore).

-

Temperature: 25 °C.

-

-

Sample Preparation: Dissolve the sample in the mobile phase (~0.5 mg/mL).

-

Analysis: Inject a racemic standard first to identify the retention times of both enantiomers. Then, inject the sample to be tested.

-

Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ | A(major) - A(minor) | / ( A(major) + A(minor) ) ] * 100

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [4][14] |

| H319 | Causes serious eye irritation | [4][14] |

| H335 | May cause respiratory irritation | [4][14] |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | [15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

-

PPE: Wear appropriate personal protective equipment, including:

-

Precautions: Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.[15][17] Keep away from heat, sparks, and open flames.[15][16]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][15][18]

-

For long-term storage and to maintain purity, especially for enantiopure samples, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3][7]

Conclusion

(1-Benzylpyrrolidin-2-yl)methanol (CAS 67131-44-6) is far more than a simple chemical intermediate. It is a strategically important chiral building block whose value is derived from its stereochemical definition, rigid scaffold, and synthetic versatility. For scientists in drug discovery and process development, a thorough understanding of its synthesis, stereochemical control, analytical validation, and applications is essential for leveraging its full potential. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this compound to accelerate the development of novel chiral ligands, catalysts, and the next generation of therapeutics.

References

-

PubChem. (1-Benzylpyrrolidin-2-yl)methanol. National Center for Biotechnology Information. [Link][2]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link][19]

-

Chongqing Chemdad Co., Ltd. (s)-(-)-1-benzyl-2-pyrrolidinemethanol. [Link][7]

-

Google Patents. (2012). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. [20]

-

White Rose Research Online. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link][10]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules. [Link][8]

-

The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2022). Beilstein Journal of Organic Chemistry. [Link][11]

-

Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (2011). Der Pharmacia Lettre. [Link][13]

Sources

- 2. (1-Benzylpyrrolidin-2-yl)methanol | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL CAS#: 53912-80-4 [amp.chemicalbook.com]

- 4. 67131-44-6 (1-Benzylpyrrolidin-2-yl)methanol AKSci 1015AL [aksci.com]

- 5. (1-BENZYLPYRROLIDIN-2-YL)METHANOL | CAS: 67131-44-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 [chemicalbook.com]

- 7. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]

- 12. Buy (1-Benzyl-4-methylpyrrolidin-2-yl)methanol (EVT-13828129) [evitachem.com]

- 13. scispace.com [scispace.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. actylislab.com [actylislab.com]

- 17. fishersci.com [fishersci.com]

- 18. 67131-44-6|(1-Benzylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 19. mdpi.com [mdpi.com]

- 20. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

spectroscopic data for (1-Benzylpyrrolidin-2-yl)methanol NMR HPLC

An In-depth Technical Guide to the Spectroscopic and Chromatographic Analysis of (1-Benzylpyrrolidin-2-yl)methanol

Authored by: Gemini, Senior Application Scientist

Introduction

(1-Benzylpyrrolidin-2-yl)methanol, also known as N-Benzyl-L-prolinol, is a chiral amino alcohol of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a pyrrolidine ring derived from the amino acid proline, a benzyl protecting group, and a primary alcohol, makes it a valuable precursor for the synthesis of more complex chiral molecules, including ligands for asymmetric catalysis and active pharmaceutical ingredients.[1][3] Given its role as a critical building block, verifying its identity, purity, and structural integrity is paramount.

This technical guide provides a comprehensive overview of the essential analytical techniques used to characterize (1-Benzylpyrrolidin-2-yl)methanol. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to serve as a robust framework for researchers, quality control analysts, and drug development professionals, ensuring reliable and reproducible characterization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The chemical structure of (1-Benzylpyrrolidin-2-yl)methanol dictates its spectroscopic and chromatographic behavior.[4] Key structural features include:

-

Aromatic Benzyl Group: This group will produce characteristic signals in the aromatic region (7.2-7.4 ppm) of the ¹H NMR spectrum and in the 127-140 ppm region of the ¹³C NMR spectrum. It also serves as a strong chromophore for UV detection in HPLC.

-

Pyrrolidine Ring: This saturated heterocyclic system contains multiple methylene (CH₂) groups and a single methine (CH) group, each with a distinct chemical environment, leading to a complex, often overlapping, set of signals in the aliphatic region of the ¹H NMR spectrum.

-

Chiral Center (C2): The stereocenter at the C2 position of the pyrrolidine ring renders the adjacent protons on the benzyl group (benzylic) and the hydroxymethyl group diastereotopic. This means they are chemically non-equivalent and are expected to appear as distinct signals in the ¹H NMR spectrum, typically as a pair of doublets.

-

Hydroxymethyl Group (-CH₂OH): This group contains a primary alcohol and its associated methylene protons. The hydroxyl proton (-OH) is exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of (1-Benzylpyrrolidin-2-yl)methanol. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

¹H NMR Analysis

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The interpretation relies on analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration (relative number of protons).

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for (1-Benzylpyrrolidin-2-yl)methanol, based on data from structurally related compounds and foundational principles of NMR spectroscopy.[5][6][7]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H | Signals from the monosubstituted benzene ring. |

| Ph-CH ₂-N (Benzylic) | 3.50 - 4.10 | AB quartet or two Doublets (d) | 2H | Diastereotopic protons due to the adjacent chiral center. |

| CH -CH₂OH (C2-H) | ~3.10 - 3.30 | Multiplet (m) | 1H | Methine proton at the chiral center. |

| CH ₂-OH (Hydroxymethyl) | 3.40 - 3.80 | Multiplet (m) or two Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center. |

| N-CH ₂ (C5-H) | ~2.90 - 3.10 & ~2.20 - 2.40 | Multiplets (m) | 2H | Diastereotopic protons of the pyrrolidine ring adjacent to nitrogen. |

| CH ₂ (C3-H, C4-H) | 1.60 - 2.00 | Multiplets (m) | 4H | Overlapping signals from the remaining two methylene groups of the pyrrolidine ring. |

| CH₂-OH | Variable (Broad) | Singlet (s, br) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (1-Benzylpyrrolidin-2-yl)methanol in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.[7]

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

-

Integrate all signals to determine the relative proton ratios.

-

Visualization: ¹H NMR Structural Assignments

Caption: Predicted ¹H NMR assignments for (1-Benzylpyrrolidin-2-yl)methanol.

¹³C NMR Analysis

Carbon NMR provides information on the number and type of carbon atoms in the molecule. It is particularly useful for confirming the carbon skeleton and identifying the presence of quaternary carbons.

Predicted ¹³C NMR Spectral Data

The table below outlines the expected chemical shifts for the carbon atoms in (1-Benzylpyrrolidin-2-yl)methanol.[5][6][8]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Ar-C (Quaternary) | 138 - 140 | The carbon atom of the phenyl ring attached to the benzylic CH₂. |

| Ar-C (CH) | 127 - 129 | Signals for the five CH carbons of the phenyl ring. |

| C H₂-OH (Hydroxymethyl) | 64 - 67 | Methylene carbon attached to the hydroxyl group. |

| C H-CH₂OH (C2) | 65 - 68 | Methine carbon at the chiral center. |

| Ph-C H₂-N (Benzylic) | 58 - 60 | Benzylic methylene carbon. |

| N-C H₂ (C5) | 54 - 56 | Pyrrolidine methylene carbon adjacent to nitrogen. |

| C H₂ (C3) | 28 - 30 | Pyrrolidine methylene carbon. |

| C H₂ (C4) | 22 - 24 | Pyrrolidine methylene carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same spectrometer as for the ¹H NMR.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30 or similar pulse program).

-

A wider spectral width (~0-200 ppm) is required compared to ¹H NMR.

-

A longer acquisition time and a greater number of scans are necessary to achieve a good signal-to-noise ratio, often requiring several minutes to hours of acquisition.

-

-

Data Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[5]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the premier technique for assessing the purity of (1-Benzylpyrrolidin-2-yl)methanol. A well-developed method can effectively separate the target compound from starting materials, by-products, and other impurities.[9] Given its structure, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice.[10]

Principle of Separation

In RP-HPLC, the stationary phase (e.g., a C18-bonded silica column) is nonpolar, while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[10] (1-Benzylpyrrolidin-2-yl)methanol, being moderately polar, will be retained on the column and will elute at a characteristic retention time (t_R) depending on the precise mobile phase composition. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Proposed RP-HPLC Method Parameters

The following table provides a robust starting point for developing a purity analysis method.

| Parameter | Condition | Rationale / Causality |

| Instrument | Standard HPLC system with UV Detector | Widely available and suitable for this compound. |

| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzyl group, ensuring good separation from more polar or nonpolar impurities. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | The acid or buffer helps to ensure sharp, symmetrical peak shapes by protonating the tertiary amine, preventing interaction with residual silanols on the stationary phase. |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Standard organic modifiers for RP-HPLC. ACN often provides better peak shape and lower viscosity. |

| Elution Mode | Gradient | A gradient elution (e.g., starting at 20% B, ramping to 95% B) is recommended to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |

Experimental Protocol: HPLC Purity Assessment

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the (1-Benzylpyrrolidin-2-yl)methanol sample in the mobile phase (or a compatible solvent like acetonitrile/water) to a final concentration of approximately 1.0 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter to remove any particulates.

-

Analysis:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Run the gradient program and record the chromatogram.

-

-

Data Analysis:

-

Integrate all peaks detected in the chromatogram.

-

Calculate the purity by dividing the peak area of (1-Benzylpyrrolidin-2-yl)methanol by the total peak area of all components and multiplying by 100%.

-

Visualization: HPLC Workflow

Caption: Standard workflow for RP-HPLC purity analysis.

Conclusion

The structural characterization and purity assessment of (1-Benzylpyrrolidin-2-yl)methanol are reliably achieved through the complementary use of NMR spectroscopy and HPLC. ¹H and ¹³C NMR provide definitive structural confirmation by mapping the complete proton and carbon framework of the molecule. RP-HPLC with UV detection serves as a robust and precise method for quantifying the purity of the compound, ensuring it meets the stringent quality standards required for its use in research and development. The protocols and data presented in this guide offer a comprehensive framework for the successful analysis of this key chiral building block.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). N-Benzyl-L-prolinol, 99%. Retrieved from [Link]

-

Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Benzylpyrrolidin-2-yl)methanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-DL-proline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-L-proline. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (S)-(-)-1-benzyl-2-pyrrolidinemethanol. Retrieved from [Link]

-

MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

-

Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]

Sources

- 1. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. (1-Benzylpyrrolidin-2-yl)methanol | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

safety and handling of (1-Benzylpyrrolidin-2-yl)methanol

An In-Depth Technical Guide to the Safe Handling of (1-Benzylpyrrolidin-2-yl)methanol for Research and Development Applications

Executive Summary

(1-Benzylpyrrolidin-2-yl)methanol is a chiral building block utilized in synthetic chemistry. As a substituted pyrrolidine derivative, its handling in a research and development setting demands a comprehensive understanding of its specific hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the compound's physicochemical properties, associated hazards, and the necessary control measures to ensure the safety of laboratory personnel. The core safety concerns stem from its classification as a skin, eye, and respiratory irritant. This document outlines detailed, field-proven protocols for routine handling, personal protective equipment (PPE) selection, emergency response, and proper disposal, grounded in established chemical safety principles. The objective is to empower researchers, scientists, and drug development professionals with the expertise to manage the risks associated with this compound effectively.

Chemical & Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response strategies.

Nomenclature and Identifiers

| Identifier | Value | Source(s) |

| Primary Name | (1-Benzylpyrrolidin-2-yl)methanol | [1] |

| Synonym(s) | N-Benzyl-prolinol, 1-Benzyl-2-pyrrolidinemethanol | [2] |

| CAS Number | 67131-44-6 (unspecified); 53912-80-4 (S-enantiomer) | [1][3] |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [1] |

| InChI Key | ZAIQBJPTOXDDKA-UHFFFAOYSA-N |

Key Physicochemical Properties

| Property | Value | Significance for Handling & Safety | Source(s) |

| Physical Form | Liquid | Affects potential for splashes and aerosolization. | |

| Boiling Point | 115-120 °C @ 0.5 mmHg | Low volatility under standard conditions reduces inhalation risk, but heating increases it. | [4] |

| Density | 1.08 g/mL at 25 °C | Heavier than water; relevant for spill cleanup. | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | Classified as a combustible liquid (Storage Class 10). Not a fire hazard at ambient lab temperatures but ignition sources should be controlled when heating. | [4] |

| Water Solubility | Data not widely available, but likely sparingly soluble. | Affects choice of spill cleanup and decontamination agents. | [5] |

| Storage Temp. | 2-8°C recommended, inert atmosphere | Refrigeration and inert atmosphere help maintain chemical integrity and prevent degradation. | [2][3] |

Hazard Identification and Risk Assessment

(1-Benzylpyrrolidin-2-yl)methanol is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are irritant in nature, targeting the skin, eyes, and respiratory system upon direct contact or inhalation.

GHS Classification and Hazard Statements

| GHS Classification | Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. |

| Water Hazard Class | WGK 3 | N/A | Severely hazardous to water. |

Causality of Hazards

The irritant properties of (1-Benzylpyrrolidin-2-yl)methanol can be attributed to its molecular structure. The tertiary amine of the pyrrolidine ring can be mildly alkaline and may disrupt the acid mantle of the skin, leading to irritation. The primary alcohol (methanol) group can also contribute to defatting and irritation of skin and mucous membranes. The benzyl group increases lipophilicity, potentially facilitating absorption through the skin.

Primary Routes of Exposure and Symptoms

-

Dermal Contact: Redness, itching, inflammation, and potential pain. Prolonged contact may lead to more severe irritation.[6]

-

Eye Contact: Significant pain, redness, watering, and inflammation. Corneal injury is possible if not promptly and thoroughly rinsed.[6]

-

Inhalation: Irritation of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath.[6]

-

Ingestion: While less common in a laboratory setting, ingestion may cause irritation to the gastrointestinal tract. Some sources also list H302 (Harmful if swallowed).

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of open containers, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[7][8]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Administrative Controls

-

Standard Operating Procedures (SOPs): All personnel must be trained on specific, written SOPs for the handling of this compound.

-

Hazard Communication: Ensure all containers are clearly labeled with the chemical identity and GHS hazard pictograms.[9]

-

Access Control: Limit access to areas where the chemical is stored and handled to authorized and trained personnel only.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene) that have been inspected for defects before use. Use proper glove removal technique to avoid skin contact.[8] Contaminated gloves must be disposed of as chemical waste.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and personal clothing.

-

-

Respiratory Protection: Not typically required when work is performed within a certified fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor (OV) cartridge (or ABEK type in the EU) is necessary.[4][8]

PPE Selection Decision Workflow

Caption: PPE selection workflow for handling the compound.

Standard Operating Procedures for Handling & Storage

Protocol: Safe Weighing and Transfer of (1-Benzylpyrrolidin-2-yl)methanol

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated handling area.

-

Work Area: Conduct all operations within a certified chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

-

Weighing: If weighing is required, tare a suitable, sealed container on the balance. Remove the container from the balance and place it in the fume hood.

-

Transfer: Using a clean pipette or syringe, carefully transfer the required amount of the liquid into the tared container. Avoid splashing.

-

Sealing: Immediately and securely cap the primary container and the receiving container.

-

Decontamination: Decontaminate the exterior of the receiving container with a suitable solvent (e.g., 70% ethanol) and a wipe.

-

Cleanup: Dispose of the used pipette/syringe and bench liner as hazardous chemical waste.

-

Final Step: Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Protocol: Storage and Incompatibility

-

Container: Store in the original, tightly sealed container.[6]

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage, preferably in a refrigerator at 2-8°C. Store locked up.[6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9]

-

Labeling: Ensure the container label is legible and includes the chemical name and all relevant GHS hazard warnings.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen if trained to do so. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. | [6][10] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Use a safety shower if the contact area is large. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists. | [6][11] |

| Eye Contact | 1. Immediately flush eyes with a directed stream of water for at least 15 minutes, holding eyelids apart to ensure complete irrigation of all eye and lid tissues. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [6][10][12] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [6][13] |

Protocol: Chemical Spill Management

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills (<100 mL), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.[5]

-

Neutralize/Absorb: Carefully apply the absorbent material, working from the outside of the spill inwards.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]

-

Decontaminate: Clean the spill area with soap and water or a suitable decontamination solution.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[6]

-

Report: Report the incident to the lab supervisor and institutional Environmental Health & Safety (EHS) department.

Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

Waste Characterization

Waste containing (1-Benzylpyrrolidin-2-yl)methanol must be treated as hazardous chemical waste. Due to its WGK 3 classification, it is considered severely hazardous to water, and release to the environment must be strictly avoided.[4][5]

Disposal Protocol

-

Collection: Collect all waste (unused product, contaminated materials) in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Combustible).

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by the institution's licensed hazardous waste management provider in accordance with all local, state, and federal regulations.[5][6] Do not dispose of down the drain.[5]

Toxicological Profile

Summary of Known Effects

The primary toxicological concern is its irritant effect on the skin, eyes, and respiratory system, as established by its GHS classification.[6] Systemic toxicity data is limited.

Data Gaps and Prudent Assumptions

References

-

PubChem, National Institutes of Health. (1-Benzylpyrrolidin-2-yl)methanol | C12H17NO | CID 562951. [Link]

-

PubChem, National Institutes of Health. N-Benzyl-L-proline | C12H15NO2 | CID 728719. [Link]

-

Conservation Commission of the State of Missouri. A Beginner's Guide to Methanol: Uses, Hazards, & Safety Tips. [Link]

-

GOV.UK. Incident management: methanol. [Link]

-

ERGSY. What first aid measures can be taken in case of methanol exposure?[Link]

-

Capot Chemical. MSDS of benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate. [Link]

-

Chongqing Chemdad Co., Ltd. (s)-(-)-1-benzyl-2-pyrrolidinemethanol. [Link]

Sources

- 1. (1-Benzylpyrrolidin-2-yl)methanol | C12H17NO | CID 562951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 67131-44-6|(1-Benzylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. N-ベンジル-L-プロリノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. 1-BENZYLPYRROLIDIN-3-YL-METHANOL - Safety Data Sheet [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]

- 11. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. cdn.pfizer.com [cdn.pfizer.com]

An In-depth Technical Guide to (S)-(+)-1-Benzyl-2-pyrrolidinemethanol: Synthesis, Applications, and Experimental Protocols

(S)-(+)-1-Benzyl-2-pyrrolidinemethanol , a chiral amino alcohol, serves as a pivotal building block and catalyst in modern asymmetric synthesis. Its rigid pyrrolidine backbone, appended with a benzyl group and a hydroxymethyl moiety, creates a well-defined chiral environment, making it an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, diverse applications, and detailed experimental protocols, grounded in established scientific principles.

Core Properties and Physicochemical Data

(S)-(+)-1-Benzyl-2-pyrrolidinemethanol, also known as N-Benzyl-L-prolinol, is a colorless to pale yellow liquid under standard conditions.[1][2] Its structural and physical properties are crucial for its application in stereoselective transformations.

Table 1: Physicochemical Properties of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol

| Property | Value | Source(s) |

| CAS Number | 53912-80-4 | [1][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][4] |

| Molecular Weight | 191.27 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 115-120 °C at 0.5 mmHg | [1][3] |

| Density | 1.08 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.541 | [1][3] |

| Optical Activity ([α]²⁰/D) | +72.7° (neat) | [1] |

Synthesis of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol

The most prevalent and efficient synthesis of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol involves the reduction of a suitable N-benzyl-L-proline derivative. The parent amino acid, L-proline, provides the chiral scaffold for this synthesis.

Synthetic Pathway Overview

The synthesis typically commences with the N-benzylation of L-proline, followed by the reduction of the carboxylic acid functionality. A common approach involves the esterification of N-benzyl-L-proline, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][5]

Caption: Applications of (S)-(+)-1-Benzyl-2-pyrrolidinemethanol in asymmetric synthesis.

Asymmetric Organocatalysis

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis. [6][7]While L-proline itself is a renowned organocatalyst, derivatives like (S)-(+)-1-Benzyl-2-pyrrolidinemethanol and its further modifications are employed to fine-tune reactivity and selectivity in various transformations, including aldol and Michael reactions. The benzyl group can influence the steric environment of the catalytic site, thereby impacting the stereochemical outcome of the reaction.

Safety and Handling

(S)-(+)-1-Benzyl-2-pyrrolidinemethanol is classified as an irritant and requires careful handling in a laboratory setting. [1]Adherence to standard safety protocols is essential to minimize risk.

Hazard Identification:

-

Causes skin, eye, and respiratory tract irritation. [1][8] Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [8][9]* Skin Protection: Use chemically resistant gloves and wear appropriate protective clothing to prevent skin exposure. [8][9]* Respiratory Protection: Use in a well-ventilated area or under a fume hood. If vapors or aerosols are generated, a suitable respirator may be necessary. [8][10] Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [8][11]* Keep away from heat, sparks, and open flames. [11]* Wash hands thoroughly after handling. [8][11]* Avoid ingestion and inhalation. [9] First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. [8][9]* In case of skin contact: Wash with soap and water. Remove contaminated clothing. [8][11]* If inhaled: Move the person to fresh air. [8][11]* If swallowed: Rinse mouth with water. Do not induce vomiting. [8][11]In all cases of exposure, seek medical attention. [8][9][11]

Conclusion

(S)-(+)-1-Benzyl-2-pyrrolidinemethanol is a versatile and highly valuable chiral molecule in the field of organic synthesis. Its straightforward preparation from L-proline, coupled with its wide-ranging applications as a precursor to chiral ligands, auxiliaries, and catalysts, solidifies its importance for researchers and professionals dedicated to the stereoselective synthesis of complex molecules. A thorough understanding of its properties, synthesis, and handling procedures is paramount for its safe and effective utilization in the laboratory.

References

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[3][8][11]XAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure. Available from: [Link]

-

Safety data sheet. Carl ROTH. Available from: [Link]

-

(s)-(-)-1-benzyl-2-pyrrolidinemethanol. Chongqing Chemdad Co., Ltd. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

- US5527923A - Process for preparing enantiomerically pure diarylprolinols. Google Patents.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Available from: [Link]

- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Discovery of (R)‑N‑Benzyl‑2-(2,5-dioxopyrrolidin‑1‑yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Available from: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available from: [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Available from: [Link]

-

N-Benzyl-L-proline | C12H15NO2. PubChem. Available from: [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available from: [Link]

-

para-methoxypropiophenone, 121-97-1. The Good Scents Company. Available from: [Link]

-

Chebulinic Acid from Cayman Chemical. Biocompare.com. Available from: [Link]

-

DAPH from Cayman Chemical. Biocompare.com. Available from: [Link]

-

(PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available from: [Link]

-

Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. NIH. Available from: [Link]

-

2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)-. PubChem. Available from: [Link]

Sources

- 1. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL CAS#: 53912-80-4 [amp.chemicalbook.com]

- 3. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL | 53912-80-4 [chemicalbook.com]

- 4. N-Benzyl-L-prolinol - (S)-(−)-1-Benzylpyrrolidine-2-methanol [sigmaaldrich.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 1-Benzyl-2-pyrrolidinone(5291-77-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

(R)-(-)-1-Benzyl-2-pyrrolidinemethanol discovery and history

An In-depth Technical Guide to the Discovery and History of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol

Abstract

(R)-(-)-1-Benzyl-2-pyrrolidinemethanol, also known as N-Benzyl-L-prolinol, stands as a cornerstone chiral building block in the field of asymmetric synthesis. Derived from the abundant natural amino acid L-proline, its history is not one of a standalone catalyst but rather as a critical precursor to some of the most influential chiral auxiliaries ever developed. This guide delves into the origins of this compound, tracing its lineage from the broader exploration of the "chiral pool" to its pivotal role in the development of the renowned SAMP/RAMP hydrazone methodology. We will explore its synthesis, the mechanistic principles of its application via its derivatives, and its enduring legacy in modern organic chemistry and drug discovery.

Historical Context: The Rise of Proline-Derived Chiral Scaffolds

The challenge of controlling stereochemistry in chemical reactions is a central theme of modern organic synthesis. In the 1970s and 1980s, a powerful strategy emerged: the use of chiral auxiliaries. These are chiral molecules temporarily attached to a prochiral substrate to direct a subsequent reaction, after which they are removed, leaving behind an enantiomerically enriched product.[1]

Nature provides a readily available source of enantiomerically pure starting materials in what is known as the "chiral pool." Amino acids, carbohydrates, and terpenes became foundational resources for synthetic chemists.[] Among the amino acids, proline, with its unique secondary amine constrained within a rigid five-membered ring, proved to be exceptionally valuable.[3][4][5] Its rigid structure provides a well-defined stereochemical environment, making it an ideal scaffold for inducing asymmetry.[5][6] The pioneering work of chemists like E.J. Corey and Dieter Enders in this era established proline derivatives as powerful tools, setting the stage for the development of highly effective and predictable methods for asymmetric synthesis.[1][3][7]

Synthesis of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol

The discovery and utility of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol are intrinsically linked to its straightforward and efficient synthesis from L-proline. The process involves two primary transformations: N-alkylation with a benzyl group and reduction of the carboxylic acid. The benzyl group serves as a robust protecting group and introduces a bulky substituent that can enhance stereodifferentiation in subsequent applications.

The most common and direct method involves the reduction of the carboxylic acid of N-benzyl-L-proline, typically using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH4).[8]

Synthetic Workflow Diagram

Caption: Synthesis of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol from L-proline.

Detailed Experimental Protocol: Synthesis of (R)-(-)-1-Benzyl-2-pyrrolidinemethanol

The following protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

| Step | Procedure | Causality & Scientific Rationale |

| 1. N-Benzylation | To a solution of L-proline and a suitable base (e.g., KOH) in a protic solvent like isopropanol, add benzyl chloride dropwise at a controlled temperature (e.g., 40°C).[9] Monitor the reaction by TLC until the starting material is consumed. | The base deprotonates the carboxylic acid and the secondary amine, facilitating nucleophilic attack on the electrophilic benzyl chloride. The secondary amine is more nucleophilic, leading to preferential N-alkylation. |

| 2. Workup & Isolation | After the reaction is complete, cool the mixture and acidify with HCl to a pH of 4-5 to precipitate the N-benzyl-L-proline product.[9] Filter and wash the solid. | Acidification protonates the carboxylate, causing the zwitterionic product to precipitate from the organic solvent, allowing for easy isolation. |

| 3. Reduction | Suspend the dried N-benzyl-L-proline in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to 0°C. Slowly add a solution or slurry of Lithium Aluminum Hydride (LiAlH₄) in THF.[8] | LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The reaction is highly exothermic and reactive towards water, necessitating anhydrous conditions and careful temperature control. |

| 4. Reflux | After the initial addition, allow the reaction to warm to room temperature and then gently reflux for several hours to ensure complete reduction.[8] | Heating provides the necessary activation energy to drive the reaction to completion. |

| 5. Quenching & Workup | Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the solid with ethyl acetate.[8] | This specific quenching procedure is critical for safety and for generating a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the desired alcohol product from the reaction mixture. |

| 6. Purification | Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the crude product by vacuum distillation to yield (R)-(-)-1-Benzyl-2-pyrrolidinemethanol as a colorless to pale yellow liquid.[8][10] | Vacuum distillation is necessary to purify the high-boiling point alcohol without thermal decomposition. |

The Enduring Legacy: Precursor to SAMP/RAMP Chiral Auxiliaries

The primary historical significance of N-benzyl-L-prolinol is not as a direct catalyst but as a key intermediate in the synthesis of the revolutionary SAMP and RAMP chiral auxiliaries, developed by Dieter Enders and his group in 1976.[][7]

-

SAMP : (S)-1-amino-2-methoxymethylpyrrolidine

-

RAMP : (R)-1-amino-2-methoxymethylpyrrolidine